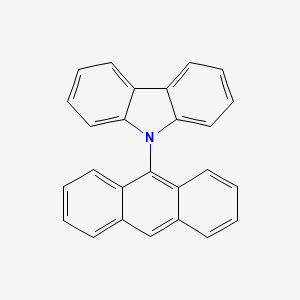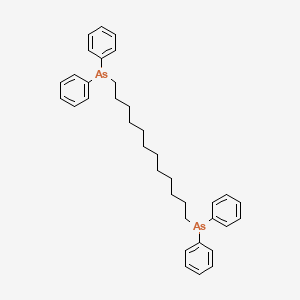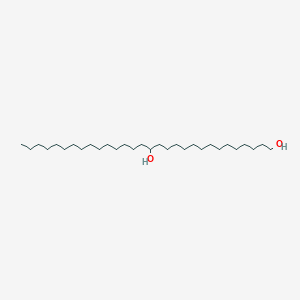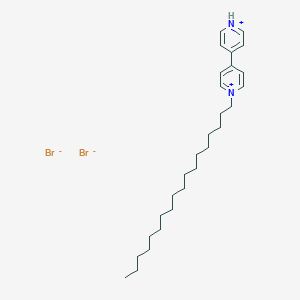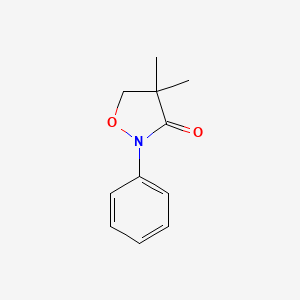
4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenyl-2-oxazoline with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. In biological systems, it may act as a protein synthesis inhibitor by binding to ribosomal subunits, thereby preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic with similar structural features.
Eperezolid: Another oxazolidinone with comparable antimicrobial activity.
Uniqueness
4,4-Dimethyl-2-phenyl-1,2-oxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
81777-90-4 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
4,4-dimethyl-2-phenyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)8-14-12(10(11)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
UEUTYYINEWCCOV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CON(C1=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
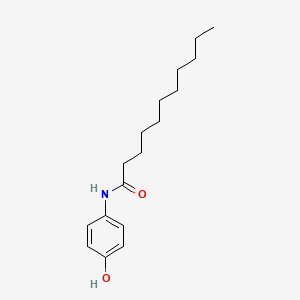
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)
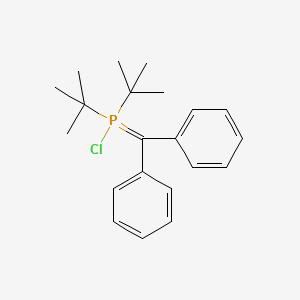
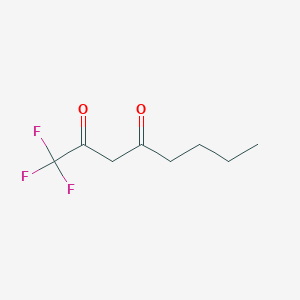
![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
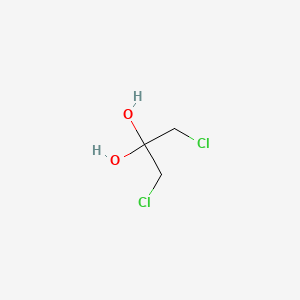
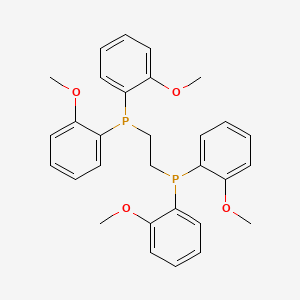
![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)
